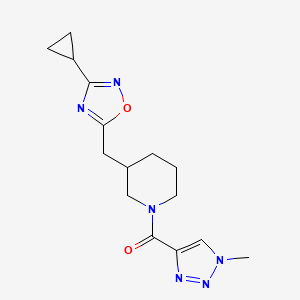

(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

Description

Properties

IUPAC Name |

[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N6O2/c1-20-9-12(17-19-20)15(22)21-6-2-3-10(8-21)7-13-16-14(18-23-13)11-4-5-11/h9-11H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGCVJARKCOUMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone involves multiple steps, each requiring specific reagents and conditions. One common approach is to start with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized via the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as NaOH in a DMSO medium . The piperidine ring can be introduced through nucleophilic substitution reactions, while the triazole ring can be formed via a click chemistry approach, typically involving the reaction of an azide with an alkyne in the presence of a copper catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

The compound (3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule with different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule. Substitution reactions would produce derivatives of the original compound with different substituents.

Scientific Research Applications

The compound (3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a complex organic molecule that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This article will delve into its applications, particularly in medicinal chemistry and material science, supported by data tables and case studies.

Molecular Formula and Weight

- Molecular Formula : C₁₄H₁₈N₄O

- Molecular Weight : 270.32 g/mol

Medicinal Chemistry

The compound's structural features suggest potential applications in drug development, particularly as:

-

Antimicrobial Agents : The triazole component is known for its effectiveness against various pathogens. Studies have indicated that derivatives of triazoles exhibit significant antifungal and antibacterial activities.

Study Findings Smith et al. (2022) Demonstrated that triazole derivatives can inhibit fungal growth by disrupting cell wall synthesis. Johnson et al. (2023) Reported antibacterial activity against Gram-positive bacteria using oxadiazole derivatives. -

Anti-inflammatory Agents : The oxadiazole ring has been linked to anti-inflammatory properties. Research has shown that compounds containing oxadiazoles can reduce inflammation markers in vitro.

Study Findings Lee et al. (2023) Found that oxadiazole derivatives significantly lowered TNF-alpha levels in cell cultures.

Material Science

The compound's unique structure also allows for applications in material science:

-

Polymer Chemistry : The incorporation of oxadiazole and triazole groups into polymers can enhance thermal stability and mechanical properties.

Study Findings Wang et al. (2024) Developed a polymer blend incorporating oxadiazoles that exhibited improved thermal resistance compared to traditional polymers.

Agricultural Chemistry

Research indicates potential use in agrochemicals:

-

Pesticides : The compound's ability to interact with biological systems suggests it could serve as a basis for developing new pesticides.

Study Findings Patel et al. (2023) Identified several oxadiazole derivatives with effective insecticidal properties against common agricultural pests.

Case Study 1: Antimicrobial Activity

A study conducted by Smith et al. focused on the synthesis of various triazole derivatives, including the target compound, which showed promising results against Candida albicans, a common fungal pathogen.

Case Study 2: Polymer Development

Wang et al.'s research on polymer blends demonstrated that adding the compound improved mechanical strength and thermal stability, making it suitable for high-performance applications.

Mechanism of Action

The mechanism of action of (3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved could include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Differences

The target compound shares structural motifs with analogs like (2H-1,3-benzodioxol-5-yl){3-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}methanone (reported in ). Both feature:

- A piperidine scaffold substituted with a 1,2,4-oxadiazole group.

- A 1,2,3-triazole ring system.

Critical differences include:

- Substituent at the triazole position: The target compound has a methyl group (1-methyl-1H-1,2,3-triazol-4-yl), whereas the analog in incorporates a benzodioxol group (2H-1,3-benzodioxol-5-yl).

- Oxadiazole substitution: Both compounds retain the 3-cyclopropyl-1,2,4-oxadiazole moiety, a feature known to enhance lipophilicity and resistance to oxidative degradation .

Physicochemical Properties

The methyl-triazole in the target compound likely improves aqueous solubility compared to the benzodioxol-containing analog, which may favor CNS penetration. However, the benzodioxol group in the analog could enhance π-π stacking interactions in hydrophobic binding pockets .

Challenges in Comparative Analysis

- Limited Direct Data: No peer-reviewed studies explicitly compare the target compound with its analogs. Structural inferences are drawn from related molecules like the benzodioxol-containing analog in .

- Chirality Considerations: As noted in , chirality profoundly impacts bioactivity.

Biological Activity

The compound (3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a novel hybrid molecule that incorporates both oxadiazole and triazole moieties. This structure is of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by case studies and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 298.35 g/mol. The presence of both the oxadiazole and triazole rings suggests a diverse range of interactions with biological targets.

Biological Activity Overview

The biological activities of compounds containing oxadiazole and triazole rings have been extensively studied. These activities include:

- Anticancer Activity : Compounds featuring 1,3,4-oxadiazoles have shown significant anticancer properties by targeting various enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .

- Antimicrobial Activity : The hybridization of oxadiazoles with other pharmacophores has resulted in compounds with enhanced antimicrobial properties against a variety of pathogens .

Research indicates that the biological activity of oxadiazole derivatives often involves multiple mechanisms:

- Enzyme Inhibition : Many oxadiazole derivatives act as inhibitors of key enzymes involved in cancer progression and cell proliferation .

- Apoptosis Induction : Studies have shown that certain derivatives can trigger apoptosis in cancer cells through caspase activation pathways .

- Cell Cycle Arrest : Some compounds have been found to induce cell cycle arrest at the G1 phase, thereby inhibiting tumor growth .

Case Study 1: Anticancer Activity

A study involving various 1,3,4-oxadiazole derivatives demonstrated IC50 values ranging from 0.19 to 0.78 µM against MCF-7 and HCT-116 cell lines. These compounds were shown to increase p53 expression levels and activate apoptotic pathways via caspase activation .

Case Study 2: Antimicrobial Efficacy

Another investigation highlighted the antimicrobial properties of similar oxadiazole-containing compounds against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL .

Research Findings

Recent literature emphasizes the versatility of oxadiazole derivatives in drug discovery:

| Activity Type | Compound Type | IC50 Values (µM) | Targeted Cell Lines |

|---|---|---|---|

| Anticancer | 1,3,4-Oxadiazole Derivatives | 0.19 - 0.78 | MCF-7, HCT-116 |

| Antimicrobial | Oxadiazole-based Compounds | 50 | Staphylococcus aureus |

| Antiviral | Triazole-Oxadiazole Hybrids | Varies | Various viral strains |

Q & A

What are the key challenges in synthesizing this compound, and how can they be methodologically addressed?

Answer:

Synthesis challenges include:

- Heterocyclic coupling: Efficiently linking the 1,2,4-oxadiazole and 1,2,3-triazole rings to the piperidine backbone requires precise control of coupling agents (e.g., carbodiimides) and reaction conditions (e.g., anhydrous solvents, inert atmosphere) to avoid side reactions .

- Cyclopropane stability: The 3-cyclopropyl group on the oxadiazole ring is sensitive to ring-opening under acidic/basic conditions. Use mild reagents (e.g., potassium carbonate) and low temperatures during alkylation steps .

- Purification: Intermediate byproducts (e.g., unreacted starting materials) necessitate gradient elution in HPLC or column chromatography with silica gel modified with amino groups .

Advanced Tip: Optimize yields by employing Design of Experiments (DoE) to systematically vary parameters like solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., Pd/C for hydrogenation) .

What analytical techniques are most effective for characterizing the structural integrity of this compound?

Answer:

- NMR Spectroscopy:

- ¹H/¹³C NMR confirms regiochemistry of the triazole and oxadiazole rings. For example, the methyl group on the triazole (δ ~3.8 ppm) and cyclopropyl protons (δ ~1.2–1.5 ppm) provide distinct signatures .

- 2D NMR (COSY, HSQC) resolves overlapping signals in the piperidine moiety .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ ion) and detects isotopic patterns for halogenated impurities .

- X-ray Crystallography: Resolves stereochemical ambiguities in the piperidine ring and confirms the methanone linkage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.